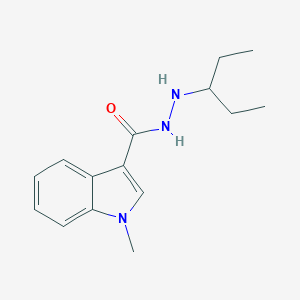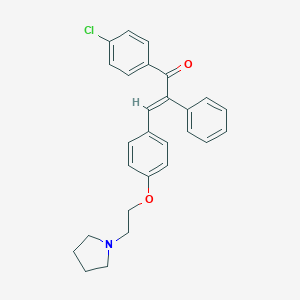
N'-(1-ethylpropyl)-1-methyl-1H-indole-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(1-ethylpropyl)-1-methyl-1H-indole-3-carbohydrazide, also known as EMICAR, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. EMICAR is a hydrazide derivative of indole, and its unique structure makes it a promising candidate for research in various fields.
Mechanism of Action
The mechanism of action of N'-(1-ethylpropyl)-1-methyl-1H-indole-3-carbohydrazide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N'-(1-ethylpropyl)-1-methyl-1H-indole-3-carbohydrazide has been found to have a variety of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. It has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
N'-(1-ethylpropyl)-1-methyl-1H-indole-3-carbohydrazide has several advantages for use in lab experiments, including its relatively simple synthesis method and its potential applications in various fields. However, its limitations include its low solubility in water, which may make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on N'-(1-ethylpropyl)-1-methyl-1H-indole-3-carbohydrazide, including further studies on its mechanism of action and its potential applications in treating various diseases. Additional research is also needed to determine the optimal dosage and administration methods for N'-(1-ethylpropyl)-1-methyl-1H-indole-3-carbohydrazide in order to maximize its therapeutic potential.
Synthesis Methods
N'-(1-ethylpropyl)-1-methyl-1H-indole-3-carbohydrazide can be synthesized by reacting 1-methylindole-3-carboxylic acid with ethyl propyl hydrazine in the presence of a coupling agent such as N,N'-carbonyldiimidazole. The resulting product is then purified by column chromatography to obtain pure N'-(1-ethylpropyl)-1-methyl-1H-indole-3-carbohydrazide.
Scientific Research Applications
N'-(1-ethylpropyl)-1-methyl-1H-indole-3-carbohydrazide has been studied extensively in the field of medicinal chemistry due to its potential use as a drug candidate. It has been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells. N'-(1-ethylpropyl)-1-methyl-1H-indole-3-carbohydrazide has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
Molecular Formula |
C15H21N3O |
|---|---|
Molecular Weight |
259.35 g/mol |
IUPAC Name |
1-methyl-N//'-pentan-3-ylindole-3-carbohydrazide |
InChI |
InChI=1S/C15H21N3O/c1-4-11(5-2)16-17-15(19)13-10-18(3)14-9-7-6-8-12(13)14/h6-11,16H,4-5H2,1-3H3,(H,17,19) |
InChI Key |
TYGKZQAIUIQJIX-UHFFFAOYSA-N |
SMILES |
CCC(CC)NNC(=O)C1=CN(C2=CC=CC=C21)C |
Canonical SMILES |
CCC(CC)NNC(=O)C1=CN(C2=CC=CC=C21)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;nickel](/img/structure/B231217.png)






![6-(4-Iodophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B231243.png)

![2-bromo-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B231247.png)

